molecular formula C12H22O2Si B11881742 Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane

Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane

Cat. No.: B11881742
M. Wt: 226.39 g/mol
InChI Key: IFNXJVLFRFKOBT-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane: is an organosilicon compound characterized by a bicyclic structure with a silicon atom bonded to two ethoxy groups and a methyl group. This compound is notable for its unique structural features and its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane typically involves the hydrosilylation of norbornene with diethoxymethylsilane. The reaction is catalyzed by a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The general reaction scheme is as follows:

Norbornene+DiethoxymethylsilanePt catalystThis compound\text{Norbornene} + \text{Diethoxymethylsilane} \xrightarrow{\text{Pt catalyst}} \text{this compound} Norbornene+DiethoxymethylsilanePt catalyst​this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions may require the presence of a base and are often conducted under reflux conditions.

Major Products:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.

Biology and Medicine: In biological research, this compound is utilized in the development of silicon-based biomaterials. These materials are explored for their potential use in medical implants and drug delivery systems due to their biocompatibility and stability.

Industry: In the industrial sector, this compound is employed as a coupling agent in the production of adhesives and sealants. It enhances the adhesion between different materials, such as metals and polymers, improving the overall performance of the final product.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable covalent bonds with oxygen, carbon, and other elements, facilitating the formation of complex structures. The molecular targets include hydroxyl groups on surfaces, leading to the formation of siloxane linkages. These linkages are crucial in applications such as surface modification and material reinforcement.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane
  • Bicyclo[2.2.1]hept-5-en-2-yltrimethoxysilane
  • Bicyclo[2.2.1]hept-5-en-2-ylmethyldiethoxysilane

Comparison: Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane is unique due to the presence of both ethoxy and methyl groups attached to the silicon atom. This combination provides a balance between reactivity and stability, making it suitable for a wide range of applications. In contrast, compounds like Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane, which have three ethoxy groups, may exhibit higher reactivity but lower stability. Similarly, Bicyclo[2.2.1]hept-5-en-2-yltrimethoxysilane, with three methoxy groups, may offer different reactivity profiles and applications.

Properties

Molecular Formula

C12H22O2Si

Molecular Weight

226.39 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-diethoxy-methylsilane

InChI

InChI=1S/C12H22O2Si/c1-4-13-15(3,14-5-2)12-9-10-6-7-11(12)8-10/h6-7,10-12H,4-5,8-9H2,1-3H3

InChI Key

IFNXJVLFRFKOBT-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C1CC2CC1C=C2)OCC

Origin of Product

United States

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